REACTION_CXSMILES
|
C[C:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]CC)=[CH:3][CH2:4][OH:5].[C:15](OCC)(=O)C>[Pd]>[CH3:15][C:4](=[O:5])[CH2:3][CH2:2][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]
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Name
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3-methyl-2-dodecen-1-ol
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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CC(=CCO)CCCCCCCCC
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Name
|
|
Quantity
|
1 g
|
Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CC(CCCCCCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |